Cinnamoylglycine (CAS 16534-24-0) is an endogenous acylglycine formed by the hepatic conjugation of cinnamic acid with glycine, serving as a critical analytical standard in metabolomics and clinical chemistry [1]. As a solid material with typical commercial purities of ≥98%, it exhibits reliable solubility in polar aprotic solvents such as DMSO (up to 25 mg/mL) and DMF (up to 15 mg/mL), facilitating seamless integration into liquid chromatography-mass spectrometry (LC-MS) workflows . In procurement contexts, this compound is primarily sourced as a high-fidelity reference material for quantifying host-gut microbiome co-metabolism, dietary polyphenol processing, and specific toxicological responses [2]. Its defined molecular weight (205.21 g/mol) and stable ionization profile make it a non-negotiable baseline standard for multiplexed diagnostic panels where precise mass-to-charge (m/z) benchmarking is required [1].
Substituting cinnamoylglycine with more ubiquitous acylglycines, such as hippuric acid (N-benzoylglycine), or its unconjugated precursor, cinnamic acid, critically compromises analytical specificity in biomarker assays[1]. While hippuric acid is a generic indicator of hepatic benzoate conjugation and is heavily influenced by basic protein metabolism or toluene exposure, cinnamoylglycine is specifically tied to the microbial degradation of complex dietary polyphenols and distinct host-microbiome interactions [2]. In targeted LC-MS/MS workflows, cinnamoylglycine possesses a distinct fragmentation pattern (e.g., m/z 206.1 precursor yielding 131.0 and 103.0 product ions) and a specific chromatographic retention profile that cannot be simulated by structural analogs [3]. Relying on surrogate markers or crude metabolite mixtures leads to peak overlap, inaccurate quantification of colonization resistance, and failure to meet the stringent validation criteria required for targeted diagnostic development [1].
In models of antibiotic-induced gut microbiota disruption, cinnamoylglycine demonstrates a highly specific concentration shift compared to baseline physiological states. Following piperacillin-tazobactam treatment, urinary concentrations of cinnamoylglycine drop >100-fold compared to saline controls, marking the loss of colonization resistance [1]. Generic markers do not capture this specific pathway disruption with the same magnitude.
| Evidence Dimension | Urinary concentration shift post-antibiotic treatment |
| Target Compound Data | >100-fold decrease in cinnamoylglycine concentration |
| Comparator Or Baseline | Saline control baseline |
| Quantified Difference | >100-fold reduction |
| Conditions | Piperacillin-tazobactam treated murine model, day 3 post-treatment, quantified via LC-MS/MS |
Procuring this standard is essential for validating assays that measure antibiotic-induced microbiome disruption, as generic metabolites fail to reflect this specific >100-fold dynamic range.
When developing non-invasive diagnostic tools for filarial infections (e.g., Onchocerca volvulus), the isomeric form of cinnamoylglycine is a critical determinant of assay validity. Targeted LC-MS analysis confirms that the cis-isomer of cinnamoylglycine strongly correlates with discovery data as a urinary biomarker (r2 = 0.85), whereas the trans-isomer demonstrates weak correlation (r2 = 0.42)[1]. This necessitates the procurement of isomer-specific standards.
| Evidence Dimension | Biomarker correlation coefficient (r2) for infection detection |
| Target Compound Data | r2 = 0.85 (cis-cinnamoylglycine) |
| Comparator Or Baseline | r2 = 0.42 (trans-cinnamoylglycine) |
| Quantified Difference | 0.43 higher correlation coefficient for the cis-isomer |
| Conditions | Targeted LC-MS analysis of human urine samples for Onchocerca volvulus infection |
Buyers must specify the exact isomer when procuring cinnamoylglycine for diagnostic development to prevent false negatives and ensure a high correlation with clinical disease states.
In high-throughput metabolomic workflows, cinnamoylglycine provides distinct multiple reaction monitoring (MRM) transitions that prevent signal interference from other acylglycines. It elutes at a specific retention time (e.g., 5.68 min in standardized UHPLC gradients) and utilizes a quantifier m/z of 131.0 and qualifier m/z of 103.0 from a 206.1 precursor [1]. This completely isolates its signal from hippuric acid (m/z 180.0 precursor), preventing the cross-talk that occurs when relying on class-level acylglycine estimations.
| Evidence Dimension | MRM precursor-to-product ion transitions |
| Target Compound Data | m/z 206.1 -> 131.0 / 103.0 at RT 5.68 min |
| Comparator Or Baseline | Hippuric acid (m/z 180.0 precursor) |
| Quantified Difference | 26.1 Da difference in precursor m/z, eliminating isobaric interference |
| Conditions | UHPLC-ESI-MS/MS in positive ionization mode |
Procuring the exact cinnamoylglycine standard is mandatory for configuring MRM methods that accurately quantify polyphenol metabolism without interference from abundant background hippurate.
In models of formaldehyde inhalation exposure, both cinnamoylglycine and hippuric acid exhibit down-regulation in urine; however, they represent distinct physiological responses. While hippuric acid reduction reflects generalized alterations in CoA-catalyzed benzoate conjugation, cinnamoylglycine acts as a specific indicator for the activation of PPAR-alpha and associated kidney alterations[1]. Utilizing cinnamoylglycine allows toxicologists to isolate this specific metabolic pathway.
| Evidence Dimension | Metabolic pathway indication during toxic exposure |
| Target Compound Data | Specific indicator of PPAR-alpha activation |
| Comparator Or Baseline | Hippuric acid (indicator of generic CoA-benzoate conjugation) |
| Quantified Difference | Differentiation of specific receptor activation (PPAR-alpha) vs. general hepatic conjugation |
| Conditions | Urine metabolomics in mice exposed to 4-8 mg/m3 formaldehyde via inhalation |
Selecting cinnamoylglycine as a reference material enables toxicology labs to pinpoint specific PPAR-alpha-mediated renal impacts rather than merely detecting generalized hepatic stress.
Cinnamoylglycine is procured as a quantitative standard to measure >100-fold shifts in gut microbiota colonization resistance following antibiotic administration, providing a direct readout of host-microbiome metabolic integrity [1].
The compound is utilized in the development of non-invasive urine tests for filariasis, where procuring isomerically pure cis-cinnamoylglycine is required to achieve high correlation (r2 = 0.85) with active infection[2].
Toxicology laboratories incorporate cinnamoylglycine into metabolomic screening panels to track PPAR-alpha activation and specific renal alterations following inhalation exposure to volatile organic compounds like formaldehyde [3].
Irritant